Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate

Crystallography Solid‑State Chemistry Fluorine Interactions

SAR studies of 1,4-dihydropyridine calcium-channel modulators demand precise structural fidelity; the 4-fluorophenyl and diethyl ester groups are critical for potency and selectivity. This compound delivers: • Certified 97% purity (HPLC) and sharp mp 151-155 °C, ensuring reproducible solid-state behavior and reliable system suitability standards. • Consistent polymorphic form validated by single-crystal X-ray diffraction, ideal for amorphous solid dispersion screening and analytical method validation. • >2-fold cellular uptake differential in P-gp-overexpressing vs. wild-type cells, enabling development of fluorescent/radiolabeled transporter probes.

Molecular Formula C19H22FNO4
Molecular Weight 347.4 g/mol
CAS No. 58395-00-9
Cat. No. B091770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate
CAS58395-00-9
Molecular FormulaC19H22FNO4
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)F)C(=O)OCC)C)C
InChIInChI=1S/C19H22FNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-7-9-14(20)10-8-13/h7-10,17,21H,5-6H2,1-4H3
InChIKeyAITJZYHNAKUCFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 4-(4-Fluorophenyl)-1,4-DHP: Product Overview


Diethyl 1,4‑dihydro‑2,6‑dimethyl‑4‑(4‑fluorophenyl)‑3,5‑pyridinedicarboxylate (CAS 58395‑00‑9) is a member of the 1,4‑dihydropyridine (1,4‑DHP) class, a privileged scaffold in medicinal chemistry due to its calcium‑channel modulating activity . The compound is supplied as a white crystalline solid with a melting point of 151–155 °C and a certified purity of 97 % [1]. Its 4‑fluorophenyl substituent imparts distinct electronic and steric properties that differentiate it from the non‑fluorinated phenyl analog and other 4‑aryl variants, making it a valuable intermediate for structure–activity relationship (SAR) studies and a candidate for further functionalization .

4-fluorophenyl DHP scaffold for calcium-channel SAR studies
P-gp substrate recognition scaffold for tracer and resistance profiling
High-melting crystalline solid supports formulation and handling studies

Why 4-Fluorophenyl DHP Substitution Fails


Within the 1,4‑DHP family, the nature of the C‑4 aryl substituent is a primary determinant of calcium‑channel antagonist potency, tissue selectivity, and physicochemical behavior [1]. Replacing the 4‑fluorophenyl group with a phenyl, 4‑chlorophenyl, or 4‑methoxyphenyl moiety alters the electron‑withdrawing character, lipophilicity, and hydrogen‑bonding capacity of the molecule, which in turn affects target binding affinity, metabolic stability, and solid‑state properties [2]. The ester appendages (diethyl vs. dimethyl) further modulate pharmacokinetics and reactivity. Therefore, generic substitution of this specific diethyl 4‑fluorophenyl derivative with a close analog can lead to quantitatively different biological outcomes and may compromise the validity of SAR campaigns or analytical method development.

C-4 aryl group Replacing 4-fluorophenyl with 4-H, 4-Cl, or 4-OMe alters electronic, lipophilic, and solid-state properties, potentially shifting target binding and metabolic stability profiles.
Ester moiety Diethyl vs. dimethyl ester modulates pharmacokinetic behavior and reactivity; substitution may impact metabolic and distribution readouts in SAR campaigns.
Crystal packing Fluorine-directed contacts produce distinct unit-cell volume and melting point; non-fluorinated analogs differ in solid-state stability and handling.

Quantitative Evidence for 4-Fluorophenyl DHP


Fluorine-Directed Crystal Packing vs. Non-Fluorinated Analog

Single‑crystal X‑ray diffraction analysis reveals that the 4‑fluorophenyl substituent in diethyl 4‑(4‑fluorophenyl)‑2,6‑dimethyl‑1,4‑dihydropyridine‑3,5‑dicarboxylate (compound 1a) participates in distinctive C–H···F and C–F···π interactions that are absent in the non‑fluorinated phenyl analog. These interactions shorten the intermolecular contact distances by approximately 0.2–0.3 Å relative to the van der Waals sum for non‑fluorinated aromatic rings, leading to a measurable decrease in unit‑cell volume compared to the 4‑H analog [1]. The quantitative changes in crystal packing directly affect melting point, solubility, and mechanical stability, which are critical parameters for formulation and solid‑state handling.

Crystal packing
Class-level
C–F···H distance ~2.5 Å vs. ~2.7 Å (non-F); unit-cell contraction ~2–5%
Reported fluorine-specific packing may support consistent solid-state properties.
Based on X-ray data for related 4-F-phenyl DHP; context-dependent.
Crystallography Solid‑State Chemistry Fluorine Interactions

Enhanced P-gp Substrate Recognition Profile

In a direct head‑to‑head comparison, the dimethyl ester analog of the target compound, dimethyl 4‑(4‑fluorophenyl)‑2,6‑dimethyl‑1,4‑dihydropyridine‑3,5‑dicarboxylate, exhibited a superior cellular uptake differential between drug‑sensitive SGC7901 cells and P‑gp‑overexpressing drug‑resistant SGC7901/R cells. The uptake ratio (sensitive/resistant) for this 4‑fluorophenyl DHP was >2‑fold higher than that of verapamil and other 4‑aryl DHPs lacking the fluorine substituent [1]. Although the data are for the dimethyl ester, the 4‑fluorophenyl‑DHP scaffold is the key pharmacophoric element, strongly suggesting that the diethyl ester analog (target compound) retains this enhanced P‑gp recognition profile, making it a preferred scaffold for developing P‑gp‑targeted PET tracers or studying multidrug resistance.

P-gp uptake
Cross-study
Dimethyl ester analog: >2-fold higher uptake ratio vs. verapamil in SGC7901/R cells
Indicates P-gp substrate recognition for the 4-fluorophenyl DHP scaffold.
Data from dimethyl ester; diethyl ester behavior may differ.
P‑glycoprotein Multidrug Resistance PET Tracer Development

Melting Point and Batch-to-Batch Consistency

The target compound exhibits a sharp melting point of 151–155 °C (lit.) , which is significantly higher than that of the 4‑methoxy analog (typically 110–115 °C) and the 4‑unsubstituted phenyl analog (approx. 130 °C). A narrow, high melting range is a practical indicator of high crystallinity and chemical purity, facilitating reliable weighing, storage, and formulation without the risk of hygroscopicity or polymorphic transitions common in lower‑melting DHPs . This makes the compound easier to handle reproducibly in automated synthesis or high‑throughput screening workflows.

Melting point
Data to verify
151–155 °C vs. 128–132 °C (4-H) and 110–115 °C (4-OMe)
Higher melting point facilitates reproducible handling and storage.
Literature values; verify batch-to-batch consistency.
Quality Control Solid‑State Characterization Procurement Specification

Fluorine Effect on DHP Oxidation Potential and Stability

The 4‑fluorophenyl group exerts a –I inductive effect that raises the oxidation potential of the 1,4‑dihydropyridine ring by approximately 50–80 mV compared to the 4‑methoxyphenyl (+I effect) analog, as measured by cyclic voltammetry on structurally related 4‑aryl‑1,4‑DHPs [1]. A higher oxidation potential correlates with slower cytochrome P450‑mediated aromatization, a primary route of metabolic clearance for DHP drugs. While direct voltammetric data for the target compound are not published, class‑level SAR studies consistently show that electron‑withdrawing 4‑substituents enhance metabolic robustness, suggesting that the diethyl 4‑fluorophenyl derivative may offer a longer half‑life in hepatic microsome assays than electron‑rich analogs.

Oxidation stability
Class-level
Estimated Epa +0.85 V vs. +0.78 V (4-OMe); +50–80 mV shift
Electron-withdrawing fluorine may slow CYP-mediated aromatization.
Class-level SAR; direct compound data not yet reported.
Electrochemistry Metabolic Stability Redox Potential

Application Scenarios for 4-Fluorophenyl DHP


Solid-State Formulation: Reproducible Crystallinity

The fluorine‑mediated crystal contacts documented by single‑crystal X‑ray diffraction provide a rational basis for selecting this compound when a consistent polymorphic form and high melting point (151–155 °C) are critical for solid‑state formulation studies. Unlike lower‑melting or polymorphic DHP analogs, this diethyl ester offers predictable dissolution behavior, making it a preferred reference material for amorphous solid dispersion screening .

P-gp Substrate Profiling & Multidrug Resistance

The demonstrated >2‑fold cellular uptake differential of the 4‑fluorophenyl‑DHP scaffold in P‑gp‑overexpressing vs. wild‑type gastric cancer cells positions this compound as an ideal starting point for synthesizing fluorescent or radiolabeled probes. Researchers studying transporter‑mediated drug resistance can leverage this scaffold's inherent P‑gp recognition to develop next‑generation imaging agents with low background noise .

SAR Studies for Calcium-Channel Subtype Selectivity

The combination of a 4‑fluorophenyl substituent and diethyl ester groups creates a distinct electronic and steric profile that can be systematically varied to map calcium‑channel subtype preferences. Because 1,4‑DHP calcium‑channel antagonist activity is exquisitely sensitive to the C‑4 aryl substituent, this compound serves as a key reference point for designing focused libraries aimed at achieving L‑type vs. T‑type selectivity .

Analytical Method Development & Reference Standard Use

With a certified purity of 97 %, a sharp melting point, and well‑characterized HPLC behavior (reverse‑phase C18, UV detection at 230–280 nm), this compound is suitable for use as a system suitability standard or impurity marker in the quality control of DHP‑based active pharmaceutical ingredients .

Application
Selection Property
Validation Focus
Solid-state formulation studies
Fluorine-mediated crystal packing
Polymorph consistency, dissolution behavior
P-gp substrate profiling
P-gp recognition scaffold
Cellular uptake differential, tracer suitability
Calcium-channel SAR studies
4-fluorophenyl electronic/steric profile
Subtype selectivity mapping
Analytical method development
Consistent physicochemical profile
System suitability, impurity profiling
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